N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 921888-78-0
VCID: VC5288135
InChI: InChI=1S/C18H19FN2O3S/c1-3-21-17-8-5-14(11-13(17)4-9-18(21)22)20-25(23,24)15-6-7-16(19)12(2)10-15/h5-8,10-11,20H,3-4,9H2,1-2H3
SMILES: CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Molecular Formula: C18H19FN2O3S
Molecular Weight: 362.42

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

CAS No.: 921888-78-0

Cat. No.: VC5288135

Molecular Formula: C18H19FN2O3S

Molecular Weight: 362.42

* For research use only. Not for human or veterinary use.

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide - 921888-78-0

Specification

CAS No. 921888-78-0
Molecular Formula C18H19FN2O3S
Molecular Weight 362.42
IUPAC Name N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C18H19FN2O3S/c1-3-21-17-8-5-14(11-13(17)4-9-18(21)22)20-25(23,24)15-6-7-16(19)12(2)10-15/h5-8,10-11,20H,3-4,9H2,1-2H3
Standard InChI Key QETKCILCDLDRIQ-UHFFFAOYSA-N
SMILES CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C

Introduction

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a synthetic compound belonging to the class of sulfonamides. Sulfonamides are widely studied for their applications in medicinal chemistry due to their biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. This compound specifically integrates a quinolinone framework and a fluorinated benzene sulfonamide functional group, making it of interest for pharmacological research.

Synthesis

The synthesis of this compound typically involves:

  • Quinolinone Derivative Preparation: Starting with an ethyl-substituted quinoline derivative, oxidation or cyclization reactions are employed to form the tetrahydroquinolinone core.

  • Sulfonamide Formation: The introduction of the sulfonamide moiety is achieved through sulfonyl chloride intermediates reacting with an amine group under basic conditions.

  • Fluorination and Methylation: Fluorination and methylation of the benzene ring are performed using selective substitution reactions.

Applications in Medicinal Chemistry

The integration of a fluorine atom in the benzene ring is significant as it enhances metabolic stability and binding affinity to biological targets. The quinolinone core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with various enzymes and receptors.

Research Gaps and Future Directions

While structural analogs have been extensively studied for their biological activities:

  • Specific data on this compound's efficacy in vitro or in vivo remains unavailable.

  • Further research is needed to evaluate its pharmacodynamics and toxicity profiles.

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